3-[(2-Butoxyethoxy)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-butoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-7-15-8-9-16-11-12-5-4-6-13(14)10-12/h4-6,10H,2-3,7-9,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNCDDNIVSOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Butoxyethoxy Methyl Aniline and Its Precursors
Retrosynthetic Strategies for the Elucidation of 3-[(2-Butoxyethoxy)methyl]aniline Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, the primary disconnection points are the C-N bond of the aniline (B41778) and the ether linkages.
A logical retrosynthetic approach would involve the disconnection of the aniline C-N bond, leading to a functionalized benzyl (B1604629) halide or alcohol and ammonia (B1221849) or a corresponding amine equivalent. The ether bond can be disconnected to reveal 2-butoxyethanol (B58217) and a 3-(halomethyl)aniline or 3-aminobenzyl alcohol derivative. This approach allows for the assembly of the target molecule from readily accessible precursors.
Another strategy involves the functional group interconversion of a nitro group to an amine. slideshare.net This would start with a 3-nitrobenzyl derivative which, after the introduction of the butoxyethoxy side chain, can be reduced to the target aniline. This pathway offers the advantage of utilizing the directing effects of the nitro group in aromatic substitution reactions.
Development of Novel and Optimized Synthetic Routes to this compound
The synthesis of this compound can be achieved through various routes, ranging from conventional multistep approaches to more modern catalytic methods.
Conventional Multistep Synthesis Approaches
A common conventional route begins with 3-nitrobenzyl chloride. This starting material can be reacted with 2-butoxyethanol in the presence of a base, such as sodium hydride, to form the corresponding ether. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., with Pd/C and H2) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl), yields the desired this compound.
Alternatively, one could start with 3-aminobenzyl alcohol. The ether linkage can be formed via a Williamson ether synthesis by reacting it with a 2-butoxyethyl halide. However, protecting the amine group might be necessary to avoid side reactions.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of anilines, metallaphotocatalytic cross-coupling reactions have emerged as a powerful tool. nih.gov While not yet specifically reported for this compound, analogous reactions suggest the feasibility of coupling a suitable 3-substituted aromatic precursor with an appropriate butoxyethoxymethyl source using a photocatalyst and a metal co-catalyst. nih.gov This approach could offer a more direct and atom-economical route to the target molecule.
Principles of Green Chemistry Applied to this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub In the context of this compound synthesis, this can be achieved in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. dokumen.pub Catalytic approaches and addition reactions are generally more atom-economical than substitution or elimination reactions. dokumen.pub
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. rsc.orgaablocks.com Employing less toxic reagents is also crucial.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. dokumen.pub Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. dokumen.pub
Catalysis: Utilizing catalytic reagents in small amounts is preferable to using stoichiometric reagents, as it reduces waste. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product. Key parameters that can be adjusted include:
| Parameter | Effect on Reaction |
| Temperature | Can influence reaction rate and selectivity. Higher temperatures may lead to faster reactions but can also promote side reactions and decomposition. |
| Solvent | The polarity and aprotic/protic nature of the solvent can significantly impact reaction outcomes by affecting the solubility of reactants and stabilizing intermediates. |
Catalyst | The choice of catalyst and its loading can dramatically affect the reaction rate and selectivity towards the desired product. nih.gov | | Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for achieving high conversion without significant product degradation. | | Concentration | The concentration of reactants can influence the reaction rate and, in some cases, the position of equilibrium. |
For instance, in the Williamson ether synthesis step, the choice of base and solvent is crucial. A strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF or DMF is often effective. In the reduction of the nitro group, the catalyst, hydrogen pressure, and temperature must be carefully controlled to achieve complete conversion without over-reduction or other side reactions.
Purification Techniques and Purity Assessment for Synthesized this compound
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Distillation: Effective for purifying liquid products with a sufficiently high boiling point and thermal stability.
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase.
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their different solubilities in two immiscible liquid phases.
Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification method.
The purity of the synthesized this compound is typically assessed using a combination of analytical techniques:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used to identify and quantify impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can help in identifying impurities. uni.lu |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Separates the components of a mixture and allows for the quantification of the purity of the main product. |
By employing a combination of these purification and analytical methods, the desired purity of this compound can be achieved and verified.
Considerations for Scalable Synthesis of this compound in Research and Development
Scaling up the synthesis of this compound from the laboratory to a research and development or pilot-plant scale introduces several critical considerations. The primary focus shifts towards process safety, cost-effectiveness, robustness, and environmental impact, while maintaining high yield and purity. The reduction of the nitroaromatic precursor is the most demanding step in this regard.
Process Optimization: Batch vs. Continuous Flow
While batch reactors are common in laboratory settings, continuous flow hydrogenation offers significant advantages for scalable synthesis. nih.gov Continuous flow systems, such as those using micropacked bed reactors (μPBRs), provide superior mass and heat transfer compared to batch reactors. acs.orgrsc.org This enhanced control mitigates risks associated with the highly exothermic nature of nitro group reductions and improves selectivity, often leading to higher yields of the desired aniline. acs.org The improved safety profile of continuous flow processes is a major driver for their adoption in industrial settings. sciopen.com
Key benefits of continuous flow for this synthesis include:
Enhanced Safety: Better temperature control reduces the risk of thermal runaway. The smaller reaction volumes at any given time minimize the hazard potential.
Improved Selectivity: Reduced back-mixing and efficient mass transfer can minimize the formation of byproducts, such as hydroxylamines, azoxy, and azo compounds, which can arise from incomplete reduction or side reactions. rsc.org
Higher Throughput: Once optimized, continuous systems can operate for extended periods, enabling the production of larger quantities of material with consistent quality. rsc.org
Facilitated Catalyst Handling: Using a packed bed of a heterogeneous catalyst simplifies separation and allows for catalyst reuse or regeneration, which is economically and environmentally beneficial. rsc.org
Catalyst Selection and Deactivation
For large-scale production, the choice of catalyst is critical. While noble metal catalysts like palladium and platinum offer high activity, non-noble metal catalysts such as Raney Nickel are often considered for their lower cost. researchgate.net However, catalyst deactivation over time is a significant challenge in continuous operations. Research into robust catalyst systems, such as modifying Raney Ni with additives like triphenylphosphine (B44618) (TPP) or developing novel supports, aims to improve catalyst lifetime and maintain high selectivity. researchgate.net The development of strategies for in-column catalyst regeneration is also an important area of process development. rsc.org
Solvent and Reagent Selection
On a large scale, the choice of solvents and reagents is dictated by cost, safety, and environmental regulations. The etherification step to prepare the precursor, for example, might be optimized to use more environmentally benign solvents and bases. A process patent for related methoxyethoxy-benzenes highlights reacting a phenol (B47542) with 2-chloroethyl methyl ether under pressure and elevated temperature, potentially reducing the need for strong polar solvents. google.com Similarly, for the final reduction, moving from potentially pyrophoric reagents to safer catalytic hydrogenation systems is a standard consideration for scaling up.
Mechanistic Investigations and Reactivity Profiles of 3 2 Butoxyethoxy Methyl Aniline
Exploration of Nucleophilic and Electrophilic Reaction Pathways of the Aniline (B41778) Moiety in 3-[(2-Butoxyethoxy)methyl]aniline
The reactivity of the aniline moiety in this compound is dominated by the presence of the amino (-NH₂) group, which profoundly influences the aromatic ring and also acts as a nucleophilic center.
Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating and ortho-, para-directing substituent for electrophilic aromatic substitution. libretexts.org This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. Consequently, this compound is expected to be highly reactive towards electrophiles, significantly more so than benzene itself. minia.edu.eg
Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation.
Halogenation: Due to the high activation by the amino group, direct halogenation of aniline with reagents like bromine or iodine can be difficult to control, often leading to poly-substituted products. libretexts.org For this compound, substitution would be directed to the 2-, 4-, and 6-positions.
Nitration: Direct nitration of aniline with strong acids can lead to oxidation and the formation of tarry by-products. libretexts.org To control the reaction and favor the para-product, the amino group is often first acetylated to form an acetanilide. This attenuates the activating effect of the amino group, allowing for controlled nitration, after which the acetyl group can be removed by hydrolysis. libretexts.org
Friedel-Crafts Reactions: Aniline does not typically undergo Friedel-Crafts alkylation or acylation because the amino group, being a Lewis base, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring to further substitution. libretexts.org
The butoxyethoxymethyl substituent is located at the meta position relative to the amino group. As an alkyl ether group, it has a weak electron-withdrawing inductive effect (-I) but is not in a position to exert a resonance effect on the positions activated by the amino group. Its primary influence on electrophilic substitution would be steric hindrance, potentially disfavoring substitution at the adjacent C2 position to some extent compared to the C4 and C6 positions.
Nucleophilic Reactions of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group itself a nucleophile. It can react with various electrophiles.
N-Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, controlling the degree of alkylation to obtain mono-, di-, or tri-alkylated products can be challenging, often resulting in mixtures. unive.it The use of dialkyl carbonates in the presence of catalysts like NaY faujasite has been shown to be a selective method for mono-N-alkylation of primary aromatic amines. unive.it
N-Acylation: Primary anilines react readily with acid chlorides or anhydrides to form amides. For example, acetylation with acetic anhydride (B1165640) is a common reaction. researchgate.net This reaction is often used as a protective strategy in multi-step syntheses. libretexts.org
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Major Product(s) | Reference |
|---|---|---|---|
| Bromination | Br₂ | 2-Bromo-3-[(2-butoxyethoxy)methyl]aniline, 4-Bromo-3-[(2-butoxyethoxy)methyl]aniline, 6-Bromo-3-[(2-butoxyethoxy)methyl]aniline | libretexts.org |
| Nitration (via acetanilide) | 1. (CH₃CO)₂O 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 4-Nitro-3-[(2-butoxyethoxy)methyl]aniline | libretexts.org |
| Sulfonation | H₂SO₄ | 4-Amino-2-[(2-butoxyethoxy)methyl]benzenesulfonic acid | General Knowledge |
Characterization of Reactions Involving the Ether Linkage and Alkyl Chain in this compound
The side chain of this compound contains two ether linkages (a benzyl-type ether and an alkyl ether) and a butyl group, each with characteristic reactivities.
Ether Cleavage: Ethers are generally unreactive but can be cleaved under forcing conditions, typically by treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A nucleophile (e.g., I⁻ or Br⁻) then attacks the carbon atom via an Sₙ2 or Sₙ1 mechanism, depending on the structure of the ether.
In this compound, there are two distinct ether oxygen atoms:
Ar-CH₂-O-R: The benzyl-type ether.
R-CH₂-O-CH₂-R': The alkyl ether within the butoxyethoxy group.
Cleavage of the benzyl-type ether with a strong acid like HI would likely proceed via an Sₙ2 attack on the benzylic carbon, yielding 3-(hydroxymethyl)aniline and 1-iodo-2-butoxyethane. The carbons involved are primary, favoring an Sₙ2 pathway where the nucleophile attacks the less sterically hindered carbon. masterorganicchemistry.com Cleavage of the second ether linkage would require harsher conditions, breaking the butoxyethoxy chain.
Reactivity of the Alkyl Chain: The terminal butyl group and the ethylene (B1197577) bridges are composed of sp³-hybridized carbons. These alkyl portions of the molecule are generally the least reactive. Under radical conditions, such as exposure to halogens in the presence of UV light, free-radical substitution could occur, but this process is typically non-selective and would likely lead to a complex mixture of halogenated products at various positions along the chain.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, studies on simpler, related aniline systems can provide insight into the expected reaction dynamics.
Kinetic investigations on the reaction of aniline with various reagents have been performed. For example, the reaction of primary aromatic amines with alkyl carbonates over NaY faujasite catalysts has been studied, showing that the reaction follows pseudo-first-order kinetics. unive.it The polarity of the solvent has a significant effect; for instance, the rate constant for aniline disappearance decreases as solvent polarity increases from xylene to triglyme, attributed to competitive adsorption of the solvent on the catalyst. unive.it
Theoretical studies on the reaction of aniline with methyl radicals (CH₃) show that H-abstraction from the -NH₂ group competes with CH₃ addition to the aromatic ring. nih.gov The reaction between 4-methyl aniline and OH radicals has also been modeled, with rate coefficients calculated over wide temperature and pressure ranges. mdpi.com Such studies provide a framework for predicting the behavior of more complex anilines in similar environments.
Table 2: Kinetic Data for Reactions of Aniline and Related Compounds
| Reaction | System/Conditions | Kinetic Parameter | Finding/Value | Reference |
|---|---|---|---|---|
| Aniline + Ethylene Carbonate | Catalyzed by phosphonium (B103445) ionic liquids | Reaction Acceleration | >8-fold acceleration observed | |
| Aniline + 2-(2-methoxyethoxy)ethyl methyl carbonate | NaY faujasite catalyst, 130 °C | Effect of Solvent Polarity | 5-fold decrease in rate constant from xylene to triglyme | unive.it |
| Aniline + CH₃ radical | Theoretical (300–2000 K) | Rate Expression (H-abstraction from NH₂) | k = 7.5 × 10⁻²³ T³.⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ | nih.gov |
| CO₂ + 2-((2-aminoethyl)amino)ethanol (AEEA) | Aqueous solution, 298 K | Second-order rate constant | 3.3 × 10⁻³ m⁶/(mol²·s) | researchgate.net |
Influence of Substituents and Reaction Environment on the Reactivity of this compound
The reactivity of this compound is significantly modulated by both its internal substituent pattern and the external reaction environment.
Influence of Substituents: The reactivity is primarily governed by the electronic properties of the substituents on the aniline ring.
Amino Group (-NH₂): This is a strongly activating (+R effect) ortho-, para-directing group. It increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic attack. minia.edu.eglibretexts.org
Table 3: General Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Type | Example Groups | Effect on Reactivity | Directing Effect | Reference |
|---|---|---|---|---|
| Strongly Activating | -NH₂, -OH, -OR | Activates | Ortho, Para | libretexts.org, minia.edu.eg |
| Weakly Activating | -R (Alkyl) | Activates | Ortho, Para | minia.edu.eg |
| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivates | Ortho, Para | libretexts.org |
| Moderately/Strongly Deactivating | -NO₂, -CN, -SO₃H, -C=O | Deactivates | Meta | libretexts.org |
Influence of Reaction Environment: The conditions under which a reaction is carried out play a critical role in the outcome.
Solvent: Solvent polarity can dramatically affect reaction rates and selectivity. As seen in the N-methylation of anilines, polar solvents can sometimes slow down reactions by competing for catalyst sites. unive.it In other cases, polar solvents are necessary to dissolve reactants and stabilize charged intermediates or transition states.
Catalyst: Many reactions involving anilines and their derivatives are catalyst-dependent. The choice of a Lewis acid for Friedel-Crafts reactions, a zeolite for selective alkylations, or a phosphonium ionic liquid for reactions with carbonates can determine the feasibility and selectivity of the transformation. libretexts.orgunive.it
Temperature and Pressure: These parameters are fundamental in controlling reaction kinetics. Higher temperatures generally increase reaction rates but can sometimes lead to decreased selectivity or the formation of undesired by-products. thieme-connect.de Some reactions, particularly those involving gaseous reagents, are sensitive to pressure. nih.govacs.org
Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Butoxyethoxy Methyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-[(2-Butoxyethoxy)methyl]aniline
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the aniline (B41778), benzyl (B1604629), and butoxyethoxy moieties.
In ¹H NMR spectroscopy, the aromatic protons on the aniline ring typically appear as a complex multiplet pattern in the range of δ 6.5-7.2 ppm. The chemical shifts are influenced by the electron-donating nature of the amino group (-NH₂) and the ether-linked methylene (B1212753) group. wisc.edu The protons of the -NH₂ group itself would likely be observed as a broad singlet around δ 3.5-4.5 ppm, with its exact position being sensitive to solvent and concentration. cdnsciencepub.com The benzylic methylene protons (-CH₂-Ar) are expected to resonate as a singlet around δ 4.5 ppm. The protons of the butoxyethoxy chain would appear at distinct chemical shifts: the terminal methyl group (-CH₃) as a triplet around δ 0.9 ppm, and the various methylene groups (-CH₂-) as multiplets between δ 1.3 and 3.7 ppm, with protons closer to the ether oxygens being more deshielded (shifted downfield). libretexts.org
¹³C NMR spectroscopy provides complementary information. The carbons of the aromatic ring are expected in the δ 110-150 ppm region, with the carbon attached to the nitrogen (C-ipso) appearing at a higher chemical shift due to the electronegativity of nitrogen. mdpi.comcdnsciencepub.com The benzylic methylene carbon would be found around δ 70-75 ppm. The carbons of the butoxyethoxy group would resonate in the δ 14-71 ppm range. researchgate.net The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all signals, confirming the molecular structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.5 - 7.2 | Multiplet |
| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet |
| Benzylic (Ar-CH₂-O) | ~4.5 | Singlet |
| Ether (-O-CH₂-CH₂-O-) | 3.6 - 3.7 | Multiplet |
| Ether (-O-CH₂-C₃H₇) | ~3.5 | Triplet |
| Butyl (-CH₂-CH₂-CH₂-CH₃) | 1.3 - 1.6 | Multiplet |
| Methyl (-CH₃) | ~0.9 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-NH₂) | 145 - 150 |
| Aromatic (CH) | 110 - 130 |
| Benzylic (Ar-CH₂-O) | 70 - 75 |
| Ether (-O-CH₂-CH₂-O-) | 68 - 71 |
| Ether (-O-CH₂-C₃H₇) | ~70 |
| Butyl (-CH₂-CH₂-CH₂-CH₃) | 19 - 32 |
| Methyl (-CH₃) | ~14 |
Mass Spectrometry (MS) Applications for Molecular Weight, Fragmentation Patterns, and Isotopic Analysis of this compound
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₂₁NO₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for ethers is the cleavage of the C-O bond. jst.go.jpmiamioh.edu This could lead to the formation of a stable benzylic cation or fragments corresponding to the butoxyethoxy side chain. Another expected fragmentation is the α-cleavage adjacent to the aromatic ring. scribd.com The aniline moiety can also direct fragmentation.
Key predicted fragments would include:
A fragment from the cleavage between the benzylic carbon and the ether oxygen.
Fragments resulting from the sequential loss of ethylene (B1197577) oxide units from the ether chain.
A tropylium (B1234903) ion (m/z 91), which is common in compounds containing a benzyl group. scribd.com
An ion corresponding to aminobenzyl (m/z 106).
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
| 223 | [C₁₃H₂₁NO₂]⁺ (Molecular Ion) | - |
| 106 | [C₇H₈N]⁺ | Cleavage of the benzyl-ether bond |
| 91 | [C₇H₇]⁺ | Rearrangement and loss from benzyl moiety |
| 73 | [C₄H₉O]⁺ | Butoxy fragment |
| 57 | [C₄H₉]⁺ | Butyl fragment |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification in this compound
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the FTIR spectrum of this compound, the primary amine (-NH₂) group would exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. msu.edurockymountainlabs.com Aromatic amines typically show these absorptions at slightly higher frequencies than aliphatic amines. libretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic butyl chain would be observed around 2850-3100 cm⁻¹. A strong, characteristic C-O-C stretching vibration from the ether linkages is expected in the 1050-1250 cm⁻¹ region. libretexts.orgspectroscopyonline.com Specifically, aryl alkyl ethers often show two bands, an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.compressbooks.pub The spectrum would also show C-N stretching for the aromatic amine between 1200 and 1350 cm⁻¹, and N-H bending (scissoring) vibrations around 1550-1650 cm⁻¹. msu.edulibretexts.org
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong. The C-C stretching modes of the benzene (B151609) ring would give rise to prominent bands, including a characteristic ring breathing mode. bohrium.comias.ac.in The C-N stretching vibration also gives a detectable Raman signal. bohrium.com
Table 4: Predicted FTIR/Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3500 | -NH₂ | Asymmetric & Symmetric N-H Stretch |
| 2850 - 3100 | C-H (aliphatic & aromatic) | C-H Stretch |
| 1550 - 1650 | -NH₂ | N-H Bend (Scissoring) |
| 1450 - 1600 | C=C (aromatic) | Ring Stretch |
| 1200 - 1350 | Ar-N | C-N Stretch |
| 1050 - 1250 | C-O-C | Asymmetric & Symmetric C-O Stretch |
| 650 - 900 | -NH₂ | N-H Wag |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis of this compound
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the aniline chromophore.
Aniline and its derivatives typically exhibit two main absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net The primary band, often referred to as the E2-band, is usually observed at shorter wavelengths (around 230-240 nm) and is due to the excitation of the benzene ring. A secondary band (B-band), which is more sensitive to substitution on the ring and nitrogen, appears at longer wavelengths (around 280-300 nm). oup.com The presence of the ether-linked substituent at the meta position is expected to cause a slight shift (a bathochromic or hypsochromic shift) in these absorption maxima compared to unsubstituted aniline. The molar absorptivity (ε) can also be determined, which is related to the probability of the electronic transition.
Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Absorption Band | Predicted λₘₐₓ (nm) | Type of Transition |
| E2-Band | ~235 | π → π |
| B-Band | ~285 | π → π |
Chromatographic Separations: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis of this compound
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound can be analyzed by GC-MS. d-nb.info This technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. A non-polar or medium-polarity capillary column would be suitable for separation. epa.gov The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). The coupled mass spectrometer would provide mass spectra for the eluted peak, confirming its identity and assessing its purity by detecting any co-eluting impurities. mdpi.comiospress.nl
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of aromatic amines. epa.gov For this compound, a reversed-phase HPLC method would be most appropriate, using a C18 or similar non-polar stationary phase. tandfonline.comnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the compound's polarity. Detection can be achieved using a UV detector set to one of the absorption maxima of the aniline chromophore (e.g., 235 or 285 nm). HPLC is particularly useful for quantifying the purity of the compound and for separating it from less volatile or thermally labile impurities.
X-ray Diffraction Studies for Crystalline Structures of this compound and its Derivatives
This analysis would reveal the torsion angles of the flexible butoxyethoxy chain, the planarity of the aniline ring, and the orientation of the substituents. cambridge.org Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the -NH₂ group and van der Waals forces, that dictate the crystal packing. rsc.orgrsc.org While obtaining suitable crystals can be a challenge, the resulting structural data is invaluable for understanding the solid-state properties of the compound and its derivatives. Studies on similar aniline derivatives have shown that they can crystallize in various systems, such as monoclinic or orthorhombic, with specific packing arrangements determined by intermolecular forces. cambridge.orgnih.gov
Theoretical and Computational Chemistry Approaches to 3 2 Butoxyethoxy Methyl Aniline
Quantum Chemical Calculations on the Electronic Structure and Bonding of 3-[(2-Butoxyethoxy)methyl]aniline
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations would typically be performed in the gas phase and in various solvents to simulate different chemical environments.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(aryl)-N | 1.40 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C(aryl)-C(methylene) | 1.51 Å |
| Bond Length | C(methylene)-O | 1.43 Å |
| Bond Length | O-C(ethyl) | 1.43 Å |
| Bond Angle | C-N-C | 118° |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.
These high-level calculations can be used to refine the geometric and energetic data obtained from DFT. More importantly, they offer a more precise description of the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound over time.
The flexible butoxyethoxy side chain can adopt numerous conformations, and MD simulations can reveal the most populated and energetically favorable arrangements. These simulations also provide insights into intermolecular interactions, such as hydrogen bonding between the aniline's amino group and solvent molecules, or van der Waals interactions between nonpolar regions of the molecule.
Prediction of Spectroscopic Parameters and Reactivity Descriptors for this compound
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). Similarly, calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign specific spectral features to the vibrational modes of the molecule.
Reactivity descriptors derived from quantum chemical calculations, such as the HOMO and LUMO energies, electrostatic potential maps, and Fukui functions, can pinpoint the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the aniline (B41778) group is expected to be a primary site for electrophilic attack due to its lone pair of electrons.
Table 2: Hypothetical Calculated Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -5.2 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability |
Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.
Computational Modeling of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barriers for various potential reaction pathways. This is particularly useful for understanding reactions such as electrophilic aromatic substitution on the aniline ring or N-alkylation of the amino group.
For example, modeling the reaction of this compound with an electrophile would involve calculating the energies of the reactants, the intermediate sigma complex, the transition state, and the final product. This information helps to elucidate the reaction mechanism and predict the regioselectivity of the substitution.
Development of Quantitative Structure-Reactivity/Property Relationship (QSPR) Models for this compound Analogues
Quantitative Structure-Property/Reactivity Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their properties or reactivity. By developing a QSPR model for a series of analogues of this compound, it is possible to predict the properties of new, unsynthesized compounds.
The process involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a training set of known molecules. A statistical model, such as multiple linear regression or a machine learning algorithm, is then built to relate these descriptors to a property of interest (e.g., solubility, boiling point, or a measure of reactivity). This model can then be used to predict the properties of new analogues of this compound, guiding further research and development.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Synthesis and Characterization of Derivatives and Structural Analogues of 3 2 Butoxyethoxy Methyl Aniline
Design Principles for Novel Derivatives of 3-[(2-Butoxyethoxy)methyl]aniline
The design of new derivatives of this compound is guided by several key principles aimed at systematically modifying its structure to achieve desired properties. These principles often revolve around altering the electronic and steric characteristics of the molecule.
Another design strategy focuses on modifying the butoxyethoxy side chain. Variations in the length of the alkyl chain, the number of ether linkages, or the introduction of branching can impact the compound's lipophilicity, solubility, and conformational flexibility. These modifications are often guided by the desire to enhance interactions with specific targets or to improve material properties such as solubility in different solvents.
The principles of isosteric and bioisosteric replacement are also employed. This involves substituting parts of the molecule with other groups that have similar steric and electronic properties. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel analogues with distinct biological or material characteristics.
Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies can be utilized to predict the properties of designed derivatives before their synthesis. This allows for a more rational design process, prioritizing compounds with the highest potential for desired activities. The overarching goal is to create a diverse library of derivatives that allows for a comprehensive exploration of the chemical space around the parent compound.
Synthetic Strategies for the Preparation of Modified this compound Structures
The synthesis of modified this compound structures employs a variety of established and innovative chemical transformations. These strategies are chosen based on the desired modification and the reactivity of the starting materials.
A common starting point for many synthetic routes is the functionalization of a precursor molecule, such as a substituted nitrobenzene (B124822) or aniline (B41778). For instance, to introduce substituents onto the aromatic ring, electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed on a suitable precursor before or after the introduction of the butoxyethoxymethyl side chain. The resulting intermediates can then be further elaborated. For example, a nitro group can be reduced to an amine, and a carbonyl group can be reduced or converted to other functionalities.
The butoxyethoxymethyl side chain is typically introduced via a Williamson ether synthesis, where a halo- or tosyloxymethyl-substituted aniline or nitrobenzene derivative is reacted with the sodium salt of 2-butoxyethanol (B58217). Alternatively, the side chain can be built up stepwise.
Recent advancements in catalysis have provided powerful tools for the synthesis of aniline derivatives. nih.gov Metallaphotoredox catalysis, for example, enables multicomponent reactions that can assemble complex aniline structures from simple and readily available starting materials in a modular fashion. nih.gov This approach offers high levels of chemo- and regioselectivity. nih.gov Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are also invaluable for creating carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of a wide range of substituents to the aniline core. nih.gov
For the synthesis of specific isomers, chiral auxiliaries or asymmetric catalytic methods can be employed to control the stereochemistry of the final product. nih.gov Protective group strategies are often necessary to mask reactive functional groups during certain transformations and are later removed to yield the desired product. nih.gov The choice of protecting group is critical to ensure compatibility with the reaction conditions.
The purification of the final products is typically achieved through standard techniques such as column chromatography, recrystallization, or distillation, and their structures are confirmed using spectroscopic methods like NMR, IR, and mass spectrometry.
Structure-Reactivity and Structure-Property Relationships in this compound Derivatives
The relationship between the chemical structure of this compound derivatives and their reactivity and properties is a critical area of investigation. By systematically altering the molecular architecture, researchers can fine-tune the compound's characteristics for specific applications.
Structure-Reactivity Relationships:
The reactivity of the aniline nitrogen is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen atom, making it more nucleophilic and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the basicity and nucleophilicity of the amine. The position of these substituents also plays a significant role due to resonance and inductive effects.
The steric environment around the amino group, influenced by bulky substituents at the ortho positions, can hinder its reactivity towards certain reagents. This steric hindrance can be exploited to achieve selective reactions at other positions of the molecule.
Structure-Property Relationships:
The physical properties of the derivatives are also strongly correlated with their structure. For instance, the lipophilicity, often quantified by the partition coefficient (logP), is influenced by the nature of the side chain and the substituents on the aromatic ring. Increasing the length of the alkyl chain in the butoxyethoxy group or adding lipophilic substituents to the ring will generally increase the logP value.
Solubility is another key property that can be tailored. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance the solubility in polar solvents, while increasing the hydrocarbon content will favor solubility in nonpolar media. The ether linkages in the butoxyethoxy side chain contribute to some degree of water solubility.
The table below illustrates the predicted physicochemical properties of the parent compound, this compound. uni.lu
| Property | Value |
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| XLogP3-AA | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 7 |
| Exact Mass | 223.157227341 g/mol |
| Monoisotopic Mass | 223.157227341 g/mol |
| Topological Polar Surface Area | 38.7 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 191 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
This data is based on computational predictions. uni.lu
Exploration of Functionalization Routes for Tailoring the Properties of this compound
A variety of functionalization routes are available to tailor the properties of this compound. These methods can be broadly categorized into modifications of the aromatic ring, the amino group, and the butoxyethoxymethyl side chain.
Aromatic Ring Functionalization:
Electrophilic Aromatic Substitution: Standard reactions such as halogenation (e.g., with NBS or NCS), nitration (using nitric acid and sulfuric acid), and Friedel-Crafts acylation or alkylation can introduce a wide range of functional groups onto the benzene (B151609) ring. The directing effects of the amino and butoxyethoxymethyl groups will influence the position of substitution.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl substituents. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds on the aromatic ring is an increasingly important strategy that offers a more atom-economical approach to introducing new substituents. nih.gov
Amino Group Modification:
Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides. These modifications can alter the electronic properties and steric bulk around the nitrogen atom.
Alkylation and Arylation: The nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. N-arylation can be achieved through Buchwald-Hartwig amination.
Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate that can be transformed into a wide array of functional groups, including halogens, hydroxyl, cyano, and aryl groups via Sandmeyer and related reactions.
Side Chain Modification:
Ether Cleavage and Reformation: The ether linkages in the butoxyethoxymethyl side chain can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI). The resulting alcohol can then be re-alkylated with different alkyl halides to introduce variations in the side chain.
Oxidation: The terminal methyl group of the butoxy group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, introducing a polar, ionizable group.
The following table provides a summary of potential functionalization reactions and the resulting derivative types:
| Reaction Type | Reagents | Resulting Functional Group |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | NBS, NCS, Br₂ | -Br, -Cl |
| Acylation | RCOCl, (RCO)₂O | -NHCOR |
| Sulfonylation | RSO₂Cl | -NHSO₂R |
| Suzuki Coupling | ArB(OH)₂, Pd catalyst | -Ar |
| Sonogashira Coupling | RC≡CH, Pd/Cu catalyst | -C≡CR |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | -X (Cl, Br, CN) |
Isomeric and Homologous Studies of this compound for Comprehensive Chemical Understanding
To gain a comprehensive understanding of the chemical properties of this compound, it is essential to study its isomers and homologs.
Isomeric Studies:
The position of the butoxyethoxymethyl group on the aniline ring significantly impacts the molecule's properties. The synthesis and characterization of the ortho- (2-), meta- (3-), and para- (4-) isomers allow for a systematic investigation of how the substituent's position influences reactivity, spectroscopic characteristics, and physical properties. For example, the ortho-isomer is expected to exhibit different hydrogen bonding capabilities and steric hindrance around the amino group compared to the meta- and para-isomers.
Homologous Studies:
Varying the length of the alkyl chain in the butoxyethoxy group (e.g., replacing butoxy with ethoxy, propoxy, or pentoxy) creates a homologous series. Studying these homologs provides insight into the effect of lipophilicity and chain length on properties such as solubility, melting point, boiling point, and chromatographic behavior. Similarly, altering the number of ethoxy units (e.g., creating analogues with one or three ethoxy groups) can modulate the polarity and hydrogen bonding capacity of the side chain.
The table below outlines some potential isomers and homologs of this compound that could be synthesized and studied.
| Compound Name | Type | Key Structural Difference |
| 2-[(2-Butoxyethoxy)methyl]aniline | Isomer | Ortho-substitution on the aniline ring |
| 4-[(2-Butoxyethoxy)methyl]aniline | Isomer | Para-substitution on the aniline ring |
| 3-[(2-Ethoxyethoxy)methyl]aniline | Homolog | Shorter alkyl chain (ethyl instead of butyl) |
| 3-[(2-Hexyloxyethoxy)methyl]aniline | Homolog | Longer alkyl chain (hexyl instead of butyl) |
| 3-(Ethoxymethyl)aniline | Homolog | Shorter ether chain (one ether group) |
By systematically preparing and analyzing these isomers and homologs, a detailed structure-property relationship database can be constructed. This information is invaluable for predicting the properties of other related compounds and for designing new molecules with specific, tailored characteristics.
Applications of 3 2 Butoxyethoxy Methyl Aniline in Advanced Materials Science and Polymer Chemistry
Utilization of 3-[(2-Butoxyethoxy)methyl]aniline as a Monomer in Polymerization Reactions
The chemical structure of this compound, featuring a reactive primary amine group attached to a benzene (B151609) ring, positions it as a versatile monomer for various polymerization reactions. The presence of the aniline (B41778) moiety enables it to undergo polymerization through methods analogous to those used for other aniline derivatives. rsc.orgrsc.org
Two primary polymerization pathways are plausible for this monomer:
Oxidative Polymerization: Similar to aniline itself, this compound can undergo chemical or electrochemical oxidative polymerization to produce a substituted polyaniline (PANI). rsc.orgresearchgate.net In this process, the amine groups link to form a conjugated polymer backbone. The bulky and flexible butoxyethoxymethyl side chain would significantly influence the properties of the resulting polymer, likely enhancing its solubility in common organic solvents and altering its electronic and morphological characteristics compared to unsubstituted PANI. rsc.org
Step-Growth Polymerization: The primary amine is highly reactive toward functional groups like carboxylic acid chlorides, anhydrides, and isocyanates. This allows this compound to be a valuable monomer in polycondensation reactions to form high-performance polymers such as polyamides and polyimides. For instance, reaction with diacid chlorides would yield polyamides, while reaction with dianhydrides would form poly(amic acid)s, which can then be thermally or chemically cyclized to polyimides. cnrs.fr
The incorporation of the -(CH₂)O(CH₂)₂O(CH₂)₃CH₃ side chain is a critical feature. In polymer science, attaching such flexible spacer groups to rigid backbones is a known strategy to modify polymer properties. nih.gov This side chain can disrupt the tight packing of polymer chains, leading to lower crystallinity, reduced melting points, and enhanced solubility. cnrs.frrsc.org
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer(s) | Resulting Polymer Class | Key Feature from Monomer |
| Oxidative Polymerization | None (self-polymerization) | Substituted Polyaniline | Enhanced solubility, modified conductivity |
| Polycondensation | Diacid Dichloride | Polyamide | Increased flexibility, improved processability |
| Polycondensation | Dianhydride | Polyimide | Internal plasticization, modified thermal properties |
| Polyaddition | Diisocyanate | Polyurea | Enhanced elasticity and solubility |
Role of this compound in the Synthesis of Specialty Polymers and Copolymers
The unique structure of this compound makes it a candidate for creating specialty polymers where specific properties are required.
Covalent Organic Frameworks (COFs): One of the most promising applications for this monomer is in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, built from organic monomers. acs.org Aniline derivatives are frequently used as building blocks, typically undergoing condensation reactions with aldehydes to form imine-linked frameworks. researchgate.net The this compound monomer could be used to introduce functionalized, flexible pore walls into the COF structure. The ether-containing side chains could enhance the framework's affinity for specific guest molecules and modify its chemical stability and processability. youtube.com
High-Performance Polyamides and Polyimides: Aromatic polyamides and polyimides are known for their exceptional thermal and mechanical properties. However, their rigidity often leads to poor solubility and high processing temperatures. cnrs.fr Incorporating monomers like this compound, with its long, flexible ether side chain, is a strategic approach to overcome these limitations. The side chain acts as a "flexibilizer," disrupting chain packing and improving solubility and melt-processability without significantly compromising thermal stability. rsc.org For example, studies on other ether-containing diamines have shown they produce polyamides that are soluble in less polar solvents like tetrahydrofuran (B95107) and can be cast into tough, flexible films. cnrs.fr
Liquid Crystalline Polymers: The attachment of flexible side chains to a rigid polymer backbone is a common design strategy for side-chain liquid crystalline polymers. nih.govscispace.com While the butoxyethoxymethyl group itself is not a traditional mesogen (liquid crystal-forming unit), its presence can influence the self-organization of the polymer chains. It could be used in copolymers with other mesogen-containing monomers to tune the resulting liquid crystalline phases and transition temperatures.
Incorporation of this compound into Crosslinking Agents and Curing Systems
The primary aromatic amine functionality of this compound makes it a highly suitable candidate for use as a curing agent, particularly for epoxy resins. specialchem.com Aromatic amines are a major class of curing agents that react with the epoxide rings to form a crosslinked, three-dimensional thermoset network. researchgate.net
Compared to simple aromatic amines like diaminodiphenylmethane, this compound offers distinct advantages:
Lower Viscosity and Improved Handling: The flexible ether chain can reduce the viscosity of the curing agent, making it easier to mix with the epoxy resin and improving the flow properties of the formulation.
Enhanced Flexibility: When incorporated into the cured epoxy network, the butoxyethoxymethyl side chain introduces flexibility, which can improve the toughness and impact resistance of the final material.
Modified Reactivity: The steric hindrance and electronic effects of the side group can modulate the reactivity of the amine, potentially providing a longer pot life or altering the curing temperature profile.
This approach is analogous to the use of other ether-containing amines, such as 4,4'-Oxydianiline (ODA), which serves as an intermediate in the manufacture of epoxy resins and a cross-linking agent for high-performance polymers.
Development of Functional Polymeric Materials Exhibiting Enhanced Properties via this compound Incorporation
The incorporation of this compound into a polymer backbone is a deliberate strategy to develop functional materials with tailored properties. The butoxyethoxymethyl group is not merely a passive spacer but an active functional component.
Improved Solubility and Processability: Research on various PANI derivatives has shown that the introduction of side chains dramatically improves solubility in common organic solvents, which is a major limitation of the parent PANI. rsc.org This enhanced solubility allows for easier processing, such as the casting of uniform thin films for applications in sensors and coatings. rsc.orgrsc.org
Enhanced Thermal and Mechanical Properties: In high-performance polymers like polyamides, flexible ether linkages can create a wider window between the glass transition temperature (Tg) and the degradation temperature, which is advantageous for melt processing. rsc.org The internal plasticization effect of the side chain can also lead to materials with higher tensile strength and toughness.
Tailored Surface Properties and Functionality: A study involving the post-synthetic modification of an ether-linked polymer with aniline moieties demonstrated that the inclusion of the nitrogen-containing group led to enhanced thermal stability and a notable increase in carbon dioxide capture capacity. mdpi.com This suggests that polymers made from this compound could exhibit unique surface properties and affinities, making them suitable for applications in gas separation membranes or specialized coatings. The ether linkages within the side chain can also act as coordination sites for metal ions, potentially leading to applications in ion-conductive materials or sensors.
Applications of this compound and its Derivatives as Chemical Intermediates in Coating Formulations, Resins, and Adhesives
Beyond its direct use as a monomer, this compound and its derivatives are valuable chemical intermediates for creating specialized additives for coatings, resins, and adhesives. ontosight.ai The aniline group can be chemically transformed into other functionalities while retaining the beneficial butoxyethoxymethyl group.
For example, aromatic amines are precursors to glycidyl (B131873) amines , an important class of epoxy resins used for high-temperature applications and advanced composites. specialchem.com Reacting this compound with epichlorohydrin (B41342) would produce a novel glycidyl amine resin with inherent flexibility.
Furthermore, the compound can serve as an intermediate in the production of:
Poly(amide)imide and Poly(ester)imide Resins: Used in heat-resistant wire enamels and coatings.
Specialty Dyes and Pigments: The aniline group can be diazotized and coupled to form azo dyes. The side chain would confer unique solubility and binding properties to the dye, making it suitable for specific polymer or textile systems.
Adhesion Promoters: The combination of the polar amine/ether functionalities and the nonpolar butyl group could improve adhesion between dissimilar substrates in adhesive formulations.
Catalytic Applications of Metal Complexes or Organic Catalysts Derived from this compound
The aniline nitrogen in this compound can act as a ligand or be used to synthesize more complex ligands for metal-catalyzed reactions. A prominent pathway is the formation of Schiff base ligands . By condensing the aniline with an aldehyde or ketone, a ligand with an imine (C=N) bond is formed. mdpi.com
These Schiff base ligands can then be chelated with various transition metals (e.g., Co, Ni, Mn, Cu) to create catalytically active complexes. mdpi.comacs.orgresearchgate.net Such complexes have demonstrated activity in a wide range of organic transformations, including:
Oxidation reactions (e.g., oxidation of anilines to azobenzenes). researchgate.net
N-alkylation of amines. nih.gov
Polymerization reactions.
The butoxyethoxymethyl side chain on the ligand, derived from this compound, could play a crucial role in the catalyst's performance. It could enhance the solubility of the metal complex in specific organic solvents, thereby improving its efficacy in homogeneous catalysis. It might also sterically or electronically tune the metal center, affecting the catalyst's activity and selectivity. acs.org Research on organoselenium ligands has shown that the ligand structure is critical in determining the efficiency of metal complexes in catalysis. bohrium.com
Environmental Fate and Degradation Mechanisms of 3 2 Butoxyethoxy Methyl Aniline
Photolytic Degradation Pathways of 3-[(2-Butoxyethoxy)methyl]aniline under Environmental Conditions
Photolytic degradation, the breakdown of compounds by light, is a critical process that influences the persistence of chemicals in the environment. For many organic compounds, exposure to ultraviolet (UV) radiation from the sun can be a primary degradation pathway.
The rate and extent of photolytic degradation are influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizers in the environment (such as humic substances in water), and the chemical's own light-absorbing properties. The aniline (B41778) moiety in this compound is expected to absorb UV light, which could initiate its degradation.
Oxidative and Reductive Degradation Mechanisms of this compound in Aquatic and Terrestrial Systems
In addition to photolysis, oxidative and reductive processes play a crucial role in the transformation of organic compounds in both aquatic and terrestrial environments. These reactions are often mediated by microorganisms or reactive chemical species present in soil and water.
Oxidative Degradation:
In aerobic environments, oxidative degradation is a primary pathway for the breakdown of many organic molecules. The ether linkages and the amino group in this compound are potential sites for oxidative attack. The butoxyethoxy side chain could undergo oxidation, potentially leading to the cleavage of the ether bonds and the formation of smaller, more polar molecules such as alcohols and carboxylic acids. For example, the in vivo metabolism of fentanyl, which contains an N-phenylpropanamide structure, involves oxidative dealkylation as a major degradation pathway. nih.gov This suggests that the N-alkyl group in aniline derivatives can be susceptible to oxidative cleavage.
The aniline ring itself can also be a target for oxidation. Hydroxylation of the aromatic ring is a common initial step in the microbial degradation of anilines, often followed by ring cleavage.
Reductive Degradation:
In anaerobic environments, such as saturated soils, sediments, and anoxic water bodies, reductive degradation becomes more significant. For aniline derivatives, reductive processes can target different functional groups. While less common for the core aniline structure itself, substituted groups can undergo reduction. However, specific information on the reductive degradation of this compound is lacking. General principles of reductive dehalogenation have been studied for halogenated organic compounds, but these are not directly applicable here. acs.org
Identification and Chemical Characterization of Degradation Products of this compound
The identification of degradation products is essential for understanding the complete environmental fate of a chemical and assessing the potential risks of its transformation products. Due to the limited direct research on this compound, potential degradation products are inferred based on the degradation pathways of analogous compounds.
Based on the likely degradation mechanisms discussed above, a range of potential degradation products can be hypothesized.
Interactive Table: Potential Degradation Products of this compound
| Parent Compound | Degradation Pathway | Potential Degradation Product | Chemical Formula | Potential Further Degradation |
| This compound | Photolytic Oxidation | 3-(2-Butoxyethoxy)benzaldehyde | C13H18O3 | Oxidation to 3-(2-Butoxyethoxy)benzoic acid |
| This compound | Photolytic Cleavage | Aniline | C6H7N | Mineralization |
| This compound | Oxidative Cleavage of Ether | 2-Butoxyethanol (B58217) | C6H14O2 | Further oxidation |
| This compound | Oxidative Cleavage of Ether | 3-(Hydroxymethyl)aniline | C7H9NO | Oxidation to 3-Aminobenzoic acid |
| This compound | Ring Hydroxylation | Hydroxylated this compound derivatives | C13H21NO3 | Ring cleavage |
It is important to note that the formation of these products is speculative and would require experimental verification through laboratory studies that simulate environmental conditions.
Assessment of Chemical Stability and Persistence of this compound in Various Matrices
The chemical stability and persistence of a compound determine its residence time in the environment. Persistence is influenced by the compound's resistance to various degradation processes.
There is a lack of specific data on the persistence of this compound in different environmental matrices like soil, water, and sediment. However, general information for similar chemical structures suggests that stability can vary. For instance, a safety data sheet for a different amine compound indicates that it is "Stable under normal temperatures and pressures" and lists conditions to avoid such as strong oxidants. chemsrc.com This suggests that in the absence of specific degradation-promoting conditions (like UV light or microbial activity), the compound may exhibit some degree of stability.
The persistence of this compound in the environment will be a function of its susceptibility to the degradation mechanisms outlined above. If photolytic and microbial degradation are efficient, its persistence would be relatively low. Conversely, if it is resistant to these processes, it could persist for longer periods, potentially leading to wider environmental distribution. The presence of both an ether and an aniline functional group suggests multiple potential points of enzymatic attack by microorganisms, which could limit its persistence in biologically active systems.
Interactive Table: Factors Influencing the Stability and Persistence of this compound
| Environmental Matrix | Key Factors Influencing Stability | Potential for Persistence |
| Aquatic Systems (Surface Water) | UV light exposure, presence of microorganisms, concentration of reactive oxygen species. | Low to moderate, depending on light penetration and microbial activity. |
| Terrestrial Systems (Soil) | Microbial population and activity, soil organic matter content, pH, moisture, and temperature. | Moderate, with potential for binding to soil particles which can affect bioavailability and degradation rates. |
| Aquatic Systems (Sediment) | Redox potential (aerobic vs. anaerobic), microbial communities. | Potentially higher in anaerobic sediments where degradation pathways may be slower. |
| Atmosphere | Photochemical reactions with hydroxyl radicals. | Likely low due to probable atmospheric reactions, though this depends on its volatility. |
Further research, including laboratory degradation studies and environmental monitoring, is necessary to definitively determine the environmental fate, degradation products, and persistence of this compound.
Future Research Directions and Emerging Trends for 3 2 Butoxyethoxy Methyl Aniline
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
The synthesis of substituted anilines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or expensive catalysts. Future research on 3-[(2-Butoxyethoxy)methyl]aniline should prioritize the development of novel, sustainable synthetic pathways.
Modern Catalytic Approaches: Recent advancements have demonstrated the power of gold-catalyzed reactions for creating substituted anilines through multicomponent strategies, which allow for the construction of complex molecules from simple starting materials in a single step. researchgate.net Researchers have developed gold(I)-catalyzed domino reactions that provide access to a variety of aniline (B41778) derivatives in a modular fashion. researchgate.net Another avenue involves catalyst- and additive-free methods, such as the sequential imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines, which offers operational simplicity and mild reaction conditions. beilstein-journals.orgnih.gov Adapting such unconventional methods could provide an efficient and environmentally benign route to this compound.
Sustainable Chemistry Principles: The principles of green chemistry, such as atom economy and the use of less hazardous materials, are central to modern synthesis. aablocks.com Methodologies utilizing ultrasound irradiation or micellar catalysis in water, which have been successfully applied to other amine syntheses, could be explored. researchgate.net For instance, rhodium-catalyzed hydroaminomethylation in water has emerged as a highly selective process. researchgate.net Investigating these sustainable techniques for the production of this compound would be a significant step forward.
Table 1: Comparison of Potential Synthetic Strategies for Substituted Anilines
| Method | Key Features | Potential Advantages for Synthesis |
|---|---|---|
| Gold-Catalyzed Domino Reaction | Multicomponent, one-pot synthesis. researchgate.net | High efficiency, modularity, access to complex structures. |
| Imine Condensation–Isoaromatization | Catalyst- and additive-free, mild conditions. nih.gov | Reduced cost, operational simplicity, lower environmental impact. |
| Micellar Catalysis in Water | Use of water as a solvent, high selectivity. researchgate.net | Sustainability, enhanced reaction rates, and selectivity. |
| Photocatalytic Multicomponent Amination | Uses light energy, modular, high chemo- and regioselectivity. nih.gov | Access to complex N-alkyl anilines from simple feedstocks. nih.gov |
Integration of this compound with Nanoscience and Nanotechnology
The unique combination of a reactive aniline group and a flexible, polar ether chain in this compound makes it a compelling candidate for applications in nanotechnology.
The aniline moiety is a well-known precursor for synthesizing conductive polymers like polyaniline, a material with broad applications in electronics, sensors, and energy storage. The -(2-Butoxyethoxy)methyl side chain could be leveraged to tune the properties of the resulting polymer, enhancing its solubility in various solvents and improving its processability. This functional group could also facilitate the dispersion and stabilization of nanoparticles within a polymer matrix.
Furthermore, the compound itself could act as a surface modification agent or capping ligand for nanoparticles. The amine group can anchor the molecule to the surface of metallic or semiconductor nanoparticles, while the exposed butoxyethoxy chain could control inter-particle interactions, prevent aggregation, and mediate the transfer of nanoparticles between different phases (e.g., from an aqueous to an organic phase). rsc.org This is crucial for creating stable nanoparticle dispersions for use in catalysis, bio-imaging, and advanced materials. rsc.org The hydrophilic and flexible nature of the ether component could be particularly useful in the development of stimuli-responsive materials. mdpi.com
Potential Applications in Advanced Chemical Manufacturing and Process Engineering
In the realm of chemical manufacturing, anilines are vital intermediates for a vast array of products, including dyes, pigments, polymers, and pharmaceuticals. usitc.govchemicals.gov.in this compound, as a functionalized aniline, could serve as a specialized building block for high-value chemicals.
Its structure is particularly relevant to the pharmaceutical industry. For example, the related 6,7-bis(2-methoxyethoxy) quinazoline (B50416) core is a key intermediate in the synthesis of the anticancer drug erlotinib. google.com This suggests that this compound could be a valuable precursor for creating novel pharmaceutical agents, where the ether chain can be used to modulate solubility, bioavailability, and other pharmacokinetic properties.
In process engineering, the butoxyethoxy group suggests potential as a phase-transfer agent or as a component in the formulation of specialized solvents or additives. Its amphiphilic character—possessing both hydrophobic (butyl, phenyl) and hydrophilic (ether, amine) parts—could be exploited in emulsion polymerization or in processes requiring the compatibilization of immiscible phases.
Opportunities for Interdisciplinary Research Involving this compound
The multifaceted nature of the this compound molecule inherently invites interdisciplinary collaboration.
Organic Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and create novel functional polymers. By polymerizing this compound, they could produce materials with tailored electronic, optical, and mechanical properties for applications in flexible electronics, anti-corrosion coatings, and sensors.
Medicinal Chemistry and Pharmacology: The potential of this aniline derivative as a scaffold for new therapeutic agents calls for joint efforts between medicinal chemists and pharmacologists. researchgate.net The synthesis of new derivatives and their subsequent biological evaluation could lead to the discovery of compounds with activity against various diseases. nih.gov
Identification of Key Research Challenges and Future Prospects for this compound Studies
Despite its promising potential, significant research challenges must be addressed to unlock the utility of this compound.
Key Research Challenges:
Lack of Fundamental Data: The most immediate challenge is the scarcity of published research and characterization data for this specific compound. uni.lu
Efficient and Scalable Synthesis: Developing a cost-effective, high-yield, and scalable synthesis is the first critical step before any application-oriented research can be widely undertaken. beilstein-journals.orgnih.gov
Property Characterization: A thorough investigation of its physicochemical properties—including its electronic behavior upon polymerization, its coordination chemistry, and its performance as a surface modifier—is essential.
Future Prospects: The future of research on this compound is bright, with prospects spanning multiple high-impact fields. The strategic incorporation of a functional ether side chain onto an aniline core provides a powerful lever for molecular design. Future studies are expected to focus initially on establishing robust synthetic routes. Following this, the exploration of its role in creating advanced polymers, functionalizing nanomaterials, and serving as an intermediate for complex molecules like pharmaceuticals will likely dominate the research landscape. nih.govresearchgate.net The successful navigation of these research paths could establish this compound as a valuable and versatile chemical tool.
Q & A
Basic: What are the optimal synthetic routes for 3-[(2-Butoxyethoxy)methyl]aniline, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or alkylation of aniline derivatives. For example, analogous compounds like 3-[(allyloxy)methyl]aniline are synthesized via substitution reactions using catalysts such as palladium or copper for cross-coupling (e.g., Heck or Ullmann reactions) . To improve yields:
- Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Optimize stoichiometry of alkylating agents (e.g., 2-butoxyethoxy methyl chloride) to minimize side reactions.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–7.5 ppm) and butoxyethoxy methyl groups (δ 3.4–4.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- GC-MS: Analyze purity and fragmentation patterns using electron ionization (EI) mode; compare retention indices with standards .
- FT-IR: Confirm NH₂ stretching (~3400 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).
- HPLC-UV/FLD: Quantify trace impurities using C18 columns with methanol/water mobile phases .
Advanced: How do electronic effects of the 2-butoxyethoxy substituent influence the basicity and reactivity of the aniline group?
Methodological Answer:
The 2-butoxyethoxy group exerts electron-donating effects via oxygen lone pairs, increasing the electron density on the aromatic ring. This:
- Reduces basicity of the NH₂ group compared to unsubstituted aniline due to resonance delocalization (evidenced by pKa shifts in similar compounds like p-methoxyaniline) .
- Enhances electrophilic substitution reactivity at meta/para positions. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .
- Experimental validation: Compare Hammett substituent constants (σ) for butoxyethoxy groups via kinetic studies of nitration or bromination reactions.
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Comparative assays: Use standardized cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for apoptosis studies) to minimize inter-lab variability .
- Structure-activity relationship (SAR) modeling: Correlate substituent effects (e.g., alkyl chain length) with bioactivity using 3D-QSAR or molecular docking .
- Meta-analysis: Pool data from multiple studies, applying statistical tools (e.g., random-effects models) to account for experimental heterogeneity .
Advanced: How can computational chemistry predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate binding to receptors (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the aniline NH₂ and hydrophobic interactions with the butoxyethoxy chain .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
- ADMET prediction (SwissADME): Estimate solubility, metabolic stability, and toxicity profiles to prioritize derivatives for synthesis .
Basic: What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Over-alkylation: Formation of bis-alkylated byproducts. Mitigation: Use stoichiometric control (1:1 molar ratio of aniline to alkylating agent) and low temperatures (0–5°C) .
- Oxidation of NH₂: Results in nitro or imine derivatives. Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .
- Ether cleavage: Acidic or basic conditions may hydrolyze the butoxyethoxy group. Mitigation: Use neutral buffers (pH 7) during workup .
Advanced: What are the challenges in determining the environmental fate of this compound, and how can advanced analytical methods address them?
Methodological Answer:
- Persistence in water: Hydrophobic ether groups may reduce biodegradability. Use LC-MS/MS with MRM mode to detect degradation products (e.g., phenolic metabolites) in simulated wastewater .
- Bioaccumulation: Measure logP values experimentally (shake-flask method) or predict via software (ChemAxon). Correlate with toxicity in aquatic models (e.g., Daphnia magna) .
- Photodegradation: Expose to UV light (λ = 254 nm) and analyze intermediates using high-resolution Orbitrap MS to identify cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
